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Compound of Interest

Compound Name: 1,4-Phenylenediacetonitrile

Cat. No.: B1346891 Get Quote

A Comprehensive Spectroscopic Guide to 1,4-
Phenylenediacetonitrile
This technical guide provides an in-depth analysis of the spectroscopic data for 1,4-
phenylenediacetonitrile, a key building block in the synthesis of various organic materials and

pharmaceutical compounds.[1] The structural elucidation of this molecule is paramount for its

application, and this document offers a detailed examination of its ¹H NMR, ¹³C NMR, and IR

spectra. The following sections are designed to provide researchers, scientists, and drug

development professionals with a thorough understanding of the spectroscopic characteristics

of this compound, grounded in fundamental principles and supported by experimental data.

Molecular Structure and Symmetry
1,4-Phenylenediacetonitrile, also known as p-xylylene dicyanide, possesses a highly

symmetrical structure.[2] This symmetry is a critical factor in interpreting its spectroscopic data,

as it dictates the number and type of signals observed in the NMR spectra. The molecule

consists of a central benzene ring substituted at the para positions with two cyanomethyl (-

CH₂CN) groups.

Figure 1: Molecular Structure of 1,4-Phenylenediacetonitrile.
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Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information

about the chemical environment of hydrogen atoms within a molecule. Due to the symmetry of

1,4-phenylenediacetonitrile, a simplified ¹H NMR spectrum is expected.

Experimental Data
The ¹H NMR spectrum of 1,4-phenylenediacetonitrile is typically recorded in a deuterated

solvent such as chloroform-d (CDCl₃).[3]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.37 Singlet 4H
Aromatic protons (Ar-

H)

~3.75 Singlet 4H
Methylene protons (-

CH₂-)

Note: Chemical shifts can vary slightly depending on the solvent and the magnetic field

strength of the NMR instrument.

Interpretation and Rationale
The presence of only two signals in the ¹H NMR spectrum is a direct consequence of the

molecule's C₂h symmetry.

Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically equivalent due

to the para-substitution. This equivalence results in a single resonance, which appears as a

singlet at approximately 7.37 ppm.[4] The downfield chemical shift is characteristic of protons

attached to an aromatic ring, where they are deshielded by the ring current effect.

Methylene Protons (-CH₂-): The four protons of the two methylene groups are also

chemically equivalent. They give rise to a single singlet at around 3.75 ppm. The proximity of

the electron-withdrawing cyano group (-CN) causes a downfield shift compared to typical

alkyl protons. The absence of coupling (a singlet) indicates that there are no adjacent, non-

equivalent protons.

Figure 2: Correlation of ¹H NMR signals to the molecular structure.
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¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. Similar to the ¹H NMR, the symmetry of 1,4-
phenylenediacetonitrile simplifies its ¹³C NMR spectrum.

Experimental Data
The ¹³C NMR spectrum is also typically recorded in CDCl₃.[5]

Chemical Shift (δ) ppm Assignment

~131.0 Aromatic C-H

~129.5 Aromatic C-CH₂CN (quaternary)

~117.5 Nitrile Carbon (-C≡N)

~23.0 Methylene Carbon (-CH₂)

Note: These are approximate chemical shifts and can vary.

Interpretation and Rationale
The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four

unique carbon environments in the molecule.

Aromatic Carbons: Due to symmetry, the four aromatic CH carbons are equivalent, giving a

single peak around 131.0 ppm. The two quaternary aromatic carbons, to which the

cyanomethyl groups are attached, are also equivalent and appear as a separate signal

around 129.5 ppm.[4]

Nitrile Carbon (-C≡N): The two carbons of the cyano groups are equivalent and resonate at

approximately 117.5 ppm. This chemical shift is characteristic of a nitrile carbon.

Methylene Carbon (-CH₂-): The two methylene carbons are equivalent and show a signal in

the aliphatic region, around 23.0 ppm.
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Data
The IR spectrum is often obtained from a sample prepared as a KBr disc or a Nujol mull.[3][6]

[7]

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2920 Medium Aliphatic C-H stretch

~2250 Strong C≡N stretch (nitrile)

~1615, 1510 Medium-Strong C=C stretch (aromatic ring)

~820 Strong
C-H out-of-plane bend (para-

disubstituted)

Note: Peak positions and intensities are approximate.

Interpretation and Rationale
The key absorption bands in the IR spectrum of 1,4-phenylenediacetonitrile confirm the

presence of its characteristic functional groups.

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching

vibrations in the aromatic ring.[8] The bands just below 3000 cm⁻¹ are due to the C-H

stretching of the methylene groups.

Nitrile Stretch (C≡N): A strong, sharp absorption band around 2250 cm⁻¹ is a definitive

indicator of the nitrile functional group.[9] The intensity of this band is due to the large

change in dipole moment during the stretching vibration.

Aromatic C=C Stretching: The absorptions in the 1615-1510 cm⁻¹ region are characteristic of

the carbon-carbon double bond stretching vibrations within the benzene ring.
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Out-of-Plane Bending: The strong band around 820 cm⁻¹ is characteristic of the out-of-plane

C-H bending vibration for a 1,4-disubstituted (para) benzene ring. This is a very useful

diagnostic peak for determining the substitution pattern of the aromatic ring.

Peak Assignments

Experimental IR Spectrum

Identify Key Absorption Bands

Assign to Functional Group Vibrations

~3050 & ~2920 cm⁻¹
(Aromatic & Aliphatic C-H)

~2250 cm⁻¹
(Nitrile C≡N)

~1615, 1510 cm⁻¹
(Aromatic C=C)

~820 cm⁻¹
(p-disubstituted C-H bend)

Click to download full resolution via product page

Figure 3: Workflow for the interpretation of the IR spectrum.

Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized

experimental procedures are essential.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of 1,4-phenylenediacetonitrile in

about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard.

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 1 second.

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled sequence.

Set the spectral width to approximately 220 ppm.

Use a pulse angle of 45-60 degrees.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Grind a small amount (1-2 mg) of 1,4-phenylenediacetonitrile with approximately 100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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